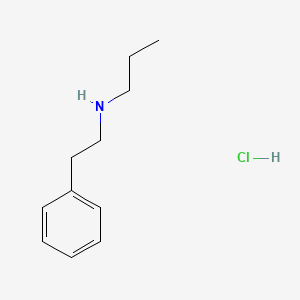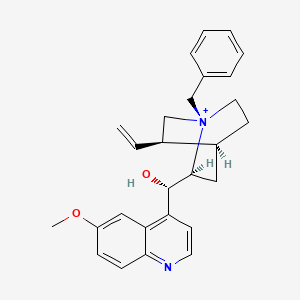
1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid
Overview
Description
Pyrrolidine and piperidine are both five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in these saturated scaffolds is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with pyrrolidine and piperidine rings can be achieved through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of compounds with pyrrolidine and piperidine rings is characterized by their five-membered ring structure and the presence of a nitrogen atom. The non-planarity of the ring allows for increased three-dimensional coverage .Chemical Reactions Analysis
The chemical reactions involving compounds with pyrrolidine and piperidine rings can be influenced by steric factors, and the structure-activity relationship (SAR) of the studied compounds can be described .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds with pyrrolidine and piperidine rings can vary widely depending on the specific substituents and functional groups present in the molecule .Scientific Research Applications
Spectroscopic and Quantum Mechanical Study
The spectroscopic properties of compounds related to 1-(Pyrrolidin-1-ylsulfonyl)piperidine-4-carboxylic acid have been studied using various techniques such as FT-IR, NMR, UV, and quantum chemical methods. This research provides insights into the molecular electrostatic potential, intermolecular interactions, and other properties like Mulliken charges, HOMO and LUMO energies (Devi, Bishnoi, & Fatma, 2020).
Catalytic Application in Organic Synthesis
Fe3O4 nanoparticles functionalized with Piperidine-4-carboxylic acid (PPCA) have been developed and used as a catalyst for the efficient synthesis of organic compounds like 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This catalyst can be easily recovered and reused, highlighting its potential in sustainable chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).
Biocatalysis in Synthesis of Piperidines and Pyrrolidines
A biocatalytic cascade involving carboxylic acid reductase, ω-transaminase, and imine reductase enzymes has been developed for synthesizing enantiomerically pure chiral mono- and disubstituted piperidines and pyrrolidines. This method showcases the utility of biocatalysts in generating complex molecules with high stereoselectivity (Hussain et al., 2016).
Synthesis and Characterization in Medicinal Chemistry
The compound and its derivatives have been synthesized and characterized for potential applications in medicinal chemistry. Such studies include the synthesis of various structures and their biological evaluation, highlighting the compound's relevance in drug development and pharmacological research (Kumar et al., 2013).
Structural and Conformational Analysis
Research has been conducted on the crystal structure and molecular conformation of related compounds, providing insights into their potential as antineoplastic agents. Such studies are crucial for understanding the physical and chemical properties of these compounds, which can aid in drug design and development (Banerjee et al., 2002).
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
The physicochemical parameters of pyrrolidine, a component of this compound, can be influenced by steric factors, which can affect its biological activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-pyrrolidin-1-ylsulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4S/c13-10(14)9-3-7-12(8-4-9)17(15,16)11-5-1-2-6-11/h9H,1-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHODIZGTXCZTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(Morpholine-4-sulfonyl)methyl]benzonitrile](/img/structure/B3076891.png)
![2,6-Dimethoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3076909.png)
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3076921.png)





![(Propan-2-yl)[(quinolin-6-yl)methyl]amine](/img/structure/B3076948.png)
